molecular formula C8H5ClFN3S B5698550 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B5698550
M. Wt: 229.66 g/mol
InChI Key: HNZCWVJOCVACGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising therapeutic potential. CF3 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.

Advantages and Limitations for Lab Experiments

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to using 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's pharmacokinetic properties, such as its bioavailability and metabolism, are not well characterized, which could limit its potential for clinical use.

Future Directions

There are several future directions for research on 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the identification of the molecular targets of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new synthetic methods for 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives could enable the production of larger quantities of these compounds for use in preclinical and clinical studies.

Synthesis Methods

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized using various synthetic routes, including the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide.

properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZCWVJOCVACGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.